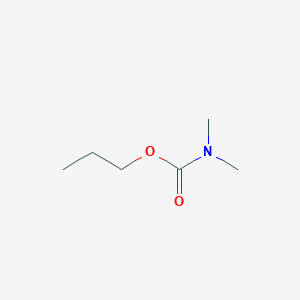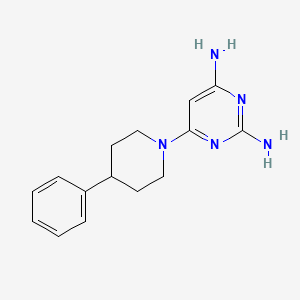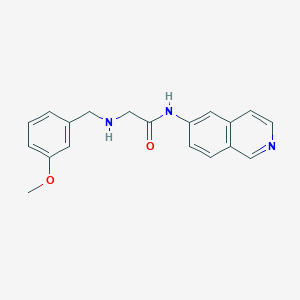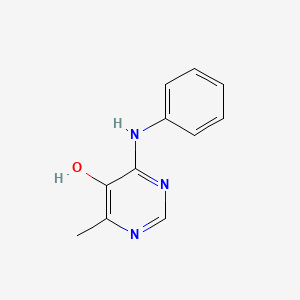![molecular formula C30H36N2 B12914330 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 924648-25-9](/img/structure/B12914330.png)
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural and electronic properties, which make it an attractive candidate for various applications in organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization of the obtained 2,8-bis(2-iodobenzoyl) derivatives into the desired fused 9H-fluoren-9-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated indolo[3,2-b]carbazole derivatives.
Applications De Recherche Scientifique
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with DNA and proteins, influencing cellular processes such as apoptosis and cell cycle regulation.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit DNA synthesis, and affect the expression of proinflammatory cytokines and chemokines.
Comparaison Avec Des Composés Similaires
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 6,12-Dihydroindolo[3,2-b]carbazole
Comparison: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole stands out due to its unique hexyl substituents, which enhance its solubility and processability compared to other indolo[3,2-b]carbazole derivatives. Additionally, its structural rigidity and electronic properties make it particularly suitable for applications in organic electronics .
Propriétés
Numéro CAS |
924648-25-9 |
|---|---|
Formule moléculaire |
C30H36N2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
5,11-dihexylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C30H36N2/c1-3-5-7-13-19-31-27-17-11-9-15-23(27)25-22-30-26(21-29(25)31)24-16-10-12-18-28(24)32(30)20-14-8-6-4-2/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3 |
Clé InChI |
VDVZBOIEEKJVSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)


![4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B12914268.png)


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)


![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)

